(4-Chloro-3-hydroxyphenyl)boronic acid
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Overview
Description
“(4-Chloro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions and have been used in the synthesis of a wide range of compounds .
Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-hydroxyphenyl)boronic acid” is C6H6BClO3 . This indicates that the compound contains six carbon atoms, six hydrogen atoms, one boron atom, one chlorine atom, and three oxygen atoms.Chemical Reactions Analysis
Boronic acids are known for their reactivity and are used in a variety of chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . They can also undergo 1,4-conjugate addition reactions .Scientific Research Applications
Analytical Chemistry Applications :
- Reagent Selection in Extraction-Spectrophotometry : A study on the reactions of boron complexes, including hydroxy and dicarboxy acids like 3-chloro- and 4-hydroxy mandelic acid, demonstrates their application in extraction-photometry of boron (Sengupta & Balasubramanian, 1991).
- Fluorescence Quenching Studies : Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, show significant utility in fluorescence quenching studies in alcohols, providing insights into the Stern–Volmer equation and fluorescence mechanisms (Geethanjali et al., 2015).
Organic Synthesis :
- Electrophilic Boronation : The synthesis and structural analysis of boronic acid derivatives are essential in organic chemistry, as demonstrated by the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene (Arcus et al., 1993).
Material Science :
- Adsorption and Purification Technology : Boronic acids play a crucial role in developing novel adsorption materials with high regeneration ability and significant boronate affinity, as seen in the creation of Fe3O4/PDA/GO/PEI/DHHA nanocomposites for boron removal (Zhang et al., 2021).
Medicinal Chemistry :
- Cancer Research and Drug Development : Boronic acids are employed in synthesizing molecules that inhibit cancer cell growth, as seen in the study of adamantyl-substituted retinoid-derived molecules (Dawson et al., 2007).
- Sugar-Binding Applications : In medicinal chemistry, boronic acids are used to create carbohydrate-binding molecules, essential for developing sensors and oligomeric receptors for recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).
Environmental Chemistry :
- Electrochemical Incineration : Boronic acids, specifically derivatives like 4-chloro-2-methylphenoxyacetic acid, are vital in studying the electrochemical degradation of herbicides, contributing to environmental remediation techniques (Boye et al., 2006).
Safety And Hazards
Future Directions
Boronic acids, including “(4-Chloro-3-hydroxyphenyl)boronic acid”, have a promising future in medicinal chemistry. Their unique chemical properties and biological activities make them attractive candidates for the development of new drugs . The ease of preparation of compounds with boronic acid groups also suggests that they will continue to be a focus of research in the future .
properties
IUPAC Name |
(4-chloro-3-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMHXKOVZNBHSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675076 |
Source
|
Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-hydroxyphenyl)boronic acid | |
CAS RN |
915201-06-8 |
Source
|
Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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